Cas no 43107-08-0 (2-Cyanoethyl 3-aminocrotonate)
2-Cyanoethyl 3-aminocrotonate Chemical and Physical Properties
Names and Identifiers
-
- 3-氨基-2-丁烯酸氰乙酸
- 2-cyanoethyl 3-aminocrotonate
- 2-cyanoethyl 3-aminobut-2-enoate
- 2-cyanoethyl (Z)-3-aminobut-2-enoate
- 2-cyanoethyl 3-amino-2-butenoate
- (2-cyanoethyl) 3-aminocrotonate
- 3-aminocrotonate 2-cyanoethyl ester
- 3-aminocrotonate (2-cyanoethyl) ester
- 43107-08-0
- QTKRICXKOUIGOK-WAYWQWQTSA-N
- 193539-61-6
- AKOS005067406
- (2Z)-3-amino-but-2-enoic acid 2-cyanoethyl ester
- SCHEMBL4504832
- SCHEMBL4509914
- DB-200177
- 2-Cyanoethyl 3-aminocrotonate
-
- MDL: MFCD09836370
- Inchi: 1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5-
- InChI Key: QTKRICXKOUIGOK-WAYWQWQTSA-N
- SMILES: O(C(/C=C(/C)\N)=O)CCC#N
Computed Properties
- Exact Mass: 154.074227566Da
- Monoisotopic Mass: 154.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 76.1
2-Cyanoethyl 3-aminocrotonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C998435-5mg |
2-Cyanoethyl 3-Aminocrotonate |
43107-08-0 | 5mg |
$64.00 | 2023-05-18 | ||
| TRC | C998435-10mg |
2-Cyanoethyl 3-Aminocrotonate |
43107-08-0 | 10mg |
$87.00 | 2023-05-18 | ||
| Chemenu | CM1015593-100g |
2-cyanoethyl (Z)-3-aminobut-2-enoate |
43107-08-0 | 98% | 100g |
$168 | 2022-09-29 | |
| Chemenu | CM1015593-500g |
2-cyanoethyl (Z)-3-aminobut-2-enoate |
43107-08-0 | 98% | 500g |
$588 | 2022-09-29 | |
| Chemenu | CM1015593-1000g |
2-cyanoethyl (Z)-3-aminobut-2-enoate |
43107-08-0 | 98% | 1000g |
$1000 | 2022-09-29 | |
| eNovation Chemicals LLC | D627288-100g |
2-Butenoic acid, 3-amino-, 2-cyanoethyl ester |
43107-08-0 | 97% | 100g |
$336 | 2024-05-23 | |
| eNovation Chemicals LLC | D627288-100g |
2-Butenoic acid, 3-amino-, 2-cyanoethyl ester |
43107-08-0 | 97% | 100g |
$336 | 2025-03-01 | |
| eNovation Chemicals LLC | D627288-100g |
2-Butenoic acid, 3-amino-, 2-cyanoethyl ester |
43107-08-0 | 97% | 100g |
$336 | 2025-02-22 |
2-Cyanoethyl 3-aminocrotonate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-Cyanoethyl 3-aminocrotonate
Introduction to 2-Cyanoethyl 3-aminocrotonate (CAS No. 43107-08-0)
2-Cyanoethyl 3-aminocrotonate, identified by the Chemical Abstracts Service Number (CAS No.) 43107-08-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a cyanoethyl group and an amino-substituted crotonate backbone, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structure of 2-Cyanoethyl 3-aminocrotonate consists of a crotonic acid derivative, which is characterized by a conjugated system of a carbon-carbon double bond and a cyano group. The presence of the amino group at the third position enhances its utility as a building block in synthetic chemistry. This unique arrangement allows for facile modifications, making it a valuable precursor in constructing more complex molecules.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with cyano and amino functionalities due to their ability to participate in various chemical transformations. These transformations include nucleophilic additions, condensations, and cyclizations, which are pivotal in drug discovery processes. The cyano group, in particular, can serve as a handle for further functionalization, enabling the synthesis of heterocyclic compounds that exhibit pharmacological activity.
One of the most compelling aspects of 2-Cyanoethyl 3-aminocrotonate is its role in the synthesis of bioactive scaffolds. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in inflammatory responses. These derivatives have shown promise in preclinical models, highlighting the potential of 2-Cyanoethyl 3-aminocrotonate as a lead compound for therapeutic intervention.
The crotonate moiety itself is noteworthy for its ability to engage in Michael additions and other addition reactions. This reactivity has been exploited in the synthesis of macrocyclic compounds, which are known for their diverse biological activities. By incorporating 2-Cyanoethyl 3-aminocrotonate into these syntheses, chemists can access novel structures with tailored properties, further expanding the compound's utility.
Recent advancements in computational chemistry have also enhanced the understanding of 2-Cyanoethyl 3-aminocrotonate's reactivity. Molecular modeling studies have provided insights into how this compound interacts with biological targets, aiding in the rational design of more effective derivatives. These computational approaches complement experimental efforts, allowing for a more efficient discovery process.
In addition to its pharmaceutical applications, 2-Cyanoethyl 3-aminocrotonate has found utility in materials science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and luminescent materials. The cyano group's coordination properties make it an attractive ligand for metal complexes, enabling the development of novel catalysts with improved efficiency.
The synthesis of 2-Cyanoethyl 3-aminocrotonate typically involves well-established organic reactions such as esterification and cyanation. Advances in synthetic methodologies have streamlined these processes, making it more accessible for industrial-scale production. The availability of high-purity starting materials has further facilitated its use in sensitive applications where impurities must be minimized.
Quality control and analytical techniques play a crucial role in ensuring the integrity of 2-Cyanoethyl 3-aminocrotonate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural identity and assess purity. These analytical methods provide confidence that the compound meets the stringent requirements for pharmaceutical use.
The growing body of research on 2-Cyanoethyl 3-aminocrotonate underscores its significance as a versatile intermediate. As synthetic chemistry continues to evolve, new applications for this compound are likely to emerge. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, materials science, and beyond.
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